molecular formula C12H15N5O2 B15145287 2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid

2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid

Cat. No.: B15145287
M. Wt: 261.28 g/mol
InChI Key: VKTHFUMCMBDOQR-UHFFFAOYSA-N
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Description

2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structure of this compound makes it a valuable molecule for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors, such as 4-amino-1-methylpyrazole and 2,4-dichloropyrimidine, under basic conditions.

    Introduction of the pyrrolidine ring: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with a suitable pyrrolidine derivative, such as 2-pyrrolidinone, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Acetylation: The final step involves the acetylation of the pyrrolidine nitrogen using acetic anhydride or acetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and greener solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups on the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties. It has shown promising results in preclinical studies for the treatment of various cancers and viral infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and disrupting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are known for their diverse pharmacological properties.

Uniqueness

2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine core and the pyrrolidine ring, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit specific kinases and modulate signaling pathways sets it apart from other similar compounds.

Properties

Molecular Formula

C12H15N5O2

Molecular Weight

261.28 g/mol

IUPAC Name

2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C12H15N5O2/c1-16-11-9(6-15-16)12(14-7-13-11)17-4-2-3-8(17)5-10(18)19/h6-8H,2-5H2,1H3,(H,18,19)

InChI Key

VKTHFUMCMBDOQR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCCC3CC(=O)O

Origin of Product

United States

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